4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a morpholino group, a naphthylamino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Synthesis of 4-Chlorobenzaldehyde: This can be achieved by the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as Oxone/Bu4NHSO4.
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling Reactions: The final step involves coupling the synthesized 4-chlorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-chlorobenzaldehyde can be oxidized to form 4-chlorobenzoic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde 1-[4-Morpholino-6-(2-Naphthylamino)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The triazine ring and hydrazone linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler aldehyde derivative with similar reactivity but lacking the triazine and hydrazone functionalities.
4-Chlorobenzoic Acid: An oxidized form of 4-chlorobenzaldehyde with different chemical properties.
4-Chlorobenzyl Alcohol: A reduced form of 4-chlorobenzaldehyde used as a precursor in its synthesis.
Uniqueness
The presence of the triazine ring and hydrazone linkage differentiates it from simpler derivatives and enhances its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C24H22ClN7O |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-N-[(Z)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H22ClN7O/c25-20-8-5-17(6-9-20)16-26-31-23-28-22(29-24(30-23)32-11-13-33-14-12-32)27-21-10-7-18-3-1-2-4-19(18)15-21/h1-10,15-16H,11-14H2,(H2,27,28,29,30,31)/b26-16- |
InChI Key |
ABULEJQDNWNTAA-QQXSKIMKSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)Cl)NC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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